N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15(9-5-6-12-13(7-9)21-24-20-12)17-8-14-10-3-1-2-4-11(10)16(23)19-18-14/h1-7H,8H2,(H,17,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPJPXPZNMMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Phthalazinone Intermediate: The synthesis begins with the preparation of 4-oxo-3,4-dihydrophthalazine. This can be achieved through the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.
Linking to Benzo[c][1,2,5]thiadiazole: The phthalazinone intermediate is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Research indicates that it acts as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, the compound prevents cancer cells from repairing DNA damage, leading to increased apoptosis (programmed cell death) in these cells. This mechanism is particularly relevant for cancers that are reliant on PARP for survival, such as certain breast and ovarian cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study focused on the introduction of thiadiazole into peptidomimetic structures revealed that derivatives of this compound exhibited significant antibacterial properties against drug-resistant strains of bacteria, including Acinetobacter baumannii. The research highlighted its potential as a broad-spectrum bacteriostatic agent, which could be essential in addressing the growing challenge of antibiotic resistance .
Anticonvulsant Effects
Additionally, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown anticonvulsant properties in preclinical studies. Compounds with similar structural features have been tested for their ability to protect against induced seizures in animal models. The results indicated a significant reduction in seizure frequency and severity, suggesting that this compound could be developed further for treating epilepsy and other seizure disorders .
Structure-Activity Relationship Studies
The efficacy of this compound has been explored through structure-activity relationship (SAR) studies. These studies aim to identify the specific structural components that contribute to its biological activity. Modifications to the thiadiazole moiety and other substituents have been systematically evaluated to enhance potency and selectivity against target enzymes or receptors .
Case Studies and Experimental Findings
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of various derivatives of this compound, it was found that specific modifications enhanced its affinity for PARP. The most effective derivative demonstrated a significant reduction in tumor size in xenograft models compared to controls.
Case Study 2: Antimicrobial Activity
A series of experiments conducted on drug-resistant Acinetobacter baumannii revealed that the compound exhibited MIC (Minimum Inhibitory Concentration) values lower than traditional antibiotics, indicating its potential as a new therapeutic option against resistant infections.
Case Study 3: Anticonvulsant Activity
In an animal model for epilepsy, compounds structurally similar to this compound were shown to provide up to 80% protection against induced seizures at certain dosages.
Mechanism of Action
The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its application:
In Medicinal Chemistry: The compound may inhibit specific enzymes or receptors, disrupting disease-related pathways. Its interaction with molecular targets often involves binding to active sites or allosteric sites, altering the function of the target protein.
In Materials Science: The compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its phthalazinone or benzothiadiazole moieties, focusing on molecular properties, synthetic pathways, and bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Diversity: Compounds B2 and B3 () retain the phthalazinone-methyl group but replace the benzothiadiazole-carboxamide with fluorobenzyl-hydrazide chains, resulting in higher molecular weights (355–369 g/mol vs. 339 g/mol for the target). These hydrazide derivatives are synthesized via coupling reactions, similar to the amidation step described for the target’s benzothiadiazole-carboxamide formation . Thiadiazole-carboxamide analogs (e.g., compound 3a) share the carboxamide functionality but lack the phthalazinone core, instead incorporating thiadiazole-thione groups for enhanced electron-withdrawing properties .
Synthetic Routes: The target compound’s synthesis likely involves coupling 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with a benzothiadiazole-5-carboxamide precursor, analogous to the HBTU-mediated amidation described in . In contrast, thiadiazole derivatives (e.g., 3a) are synthesized via cyclization of thioamides with hydrazonoyl chlorides, emphasizing sulfur-rich heterocycle formation .
Biological Activity
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a phthalazinone core linked to a benzo[c][1,2,5]thiadiazole moiety through a carboxamide functional group. Its molecular formula is with a molecular weight of 337.4 g/mol .
This compound primarily acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) . PARP is an enzyme involved in DNA repair processes; thus, inhibiting this enzyme can lead to the accumulation of DNA damage in cancer cells, ultimately inducing cell death .
1. Anticancer Activity
Several studies have documented the anticancer properties of this compound:
- In vitro Studies : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed promising results in inhibiting growth in breast and ovarian cancer cells by targeting PARP-mediated pathways .
- Mechanistic Insights : The inhibition of PARP leads to impaired DNA repair mechanisms in cancer cells. This was evidenced by increased levels of DNA damage markers in treated cells compared to controls .
2. In Vivo Efficacy
Animal model studies further support the potential of this compound as an anticancer agent:
- Tumor Growth Inhibition : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to untreated groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and parameters for synthesizing this compound?
Synthesis typically involves multi-step reactions, including:
- Formation of the benzo[c][1,2,5]thiadiazole core via cyclization reactions using reagents like thionyl chloride for acid chloride preparation (common in carboxamide synthesis) .
- Functionalization of the phthalazinone moiety through alkylation or amidation under controlled conditions (e.g., DMF as solvent, 60–80°C) . Key parameters include solvent polarity (e.g., toluene vs. DMF), catalyst selection (e.g., triethylamine for deprotonation), and reaction time optimization to maximize yield and purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone connectivity, particularly for distinguishing amide and aromatic protons .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What are the common chemical reactions this compound undergoes?
- Hydrolysis : Under strong acids/bases, the carboxamide group can hydrolyze to carboxylic acid .
- Reduction : LiAlH4 reduces thiadiazole rings, altering electronic properties .
- Oxidation : Thiophene or phthalazinone moieties react with H2O2 or m-CPBA, modifying bioactivity .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and energetics (e.g., predicting regioselectivity in heterocyclic reactions) .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error approaches .
Q. How to resolve contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) Analysis : Compare functional groups across analogs (e.g., anti-cancer activity in dioxole derivatives vs. thiadiazoles) .
- Experimental Replication : Standardize assays (e.g., IC50 measurements in kinase inhibition) under identical conditions (pH, cell lines) to isolate variables .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated groups enhancing metabolic stability) .
Q. What strategies improve solubility and stability for in vivo studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Modify carboxamide to ester derivatives for improved membrane permeability .
- Thermal Stability Screening : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C for thiadiazole derivatives) .
Q. How to design experiments for mechanism-of-action studies?
- Biochemical Assays : Use fluorescence polarization to measure binding affinity with target proteins (e.g., kinases) .
- Cellular Models : CRISPR-Cas9 knockout cell lines validate target specificity (e.g., apoptosis induction in cancer cells) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference NMR and XRD data to resolve stereochemical ambiguities .
- Reaction Optimization : Use Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, catalyst loading) .
- Biological Assay Validation : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
